
3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of ketones It features an ethylthio group attached to a propanone backbone, with a fluorophenyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the ethylthio or fluorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(ethylsulfonyl)-1-(4-fluorophenyl)propan-1-one, while reduction could produce 3-(ethylthio)-1-(4-fluorophenyl)propan-1-ol.
科学研究应用
3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with various biomolecules.
相似化合物的比较
Similar Compounds
- 3-(Methylthio)-1-(4-fluorophenyl)propan-1-one
- 3-(Ethylthio)-1-(4-chlorophenyl)propan-1-one
- 3-(Ethylthio)-1-(4-bromophenyl)propan-1-one
Uniqueness
3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both the ethylthio and fluorophenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
属性
分子式 |
C11H13FOS |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-ethylsulfanyl-1-(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C11H13FOS/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI 键 |
KMARRFZIXLOUDD-UHFFFAOYSA-N |
规范 SMILES |
CCSCCC(=O)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


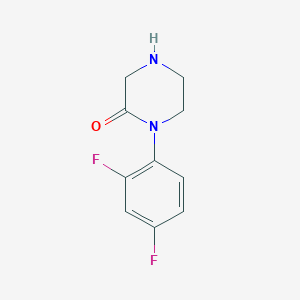
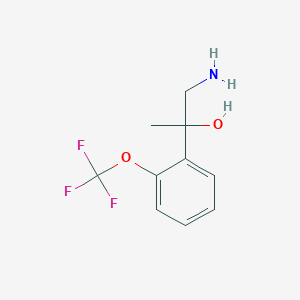
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)

![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
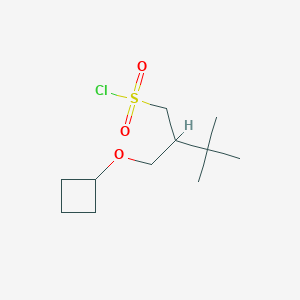
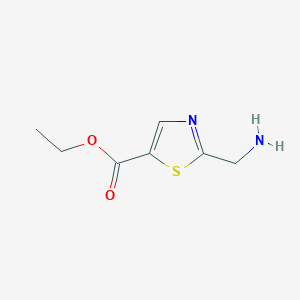

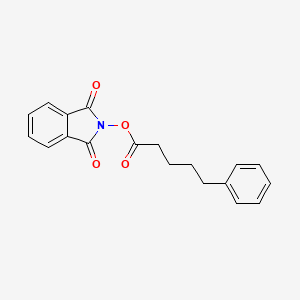
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
